![molecular formula C19H25FN6O2 B2809036 N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-19-2](/img/structure/B2809036.png)

N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

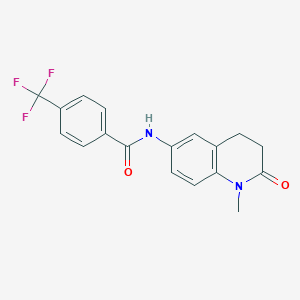

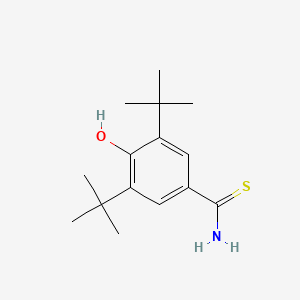

The compound is a complex organic molecule with several functional groups. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is fused with an imidazole ring, another heterocyclic ring containing two nitrogen atoms. The molecule also contains a carboxamide group, which is a common functional group in bioactive molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazine ring could potentially be formed through a trimerization of cyanic acid or a derivative thereof. The imidazole ring could be formed through a condensation reaction of a 1,2-diketone and an amine . The carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis

The presence of multiple nitrogen atoms in the molecule suggests that it could participate in hydrogen bonding, either as a hydrogen bond donor or acceptor. The fluorophenyl group is likely to contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine. The molecule could also undergo various substitution reactions at the different ring systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple nitrogen atoms could make the compound a base. The fluorophenyl group could increase the compound’s hydrophobicity, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Reactivity and Synthesis

Compounds within this family demonstrate significant reactivity, allowing for the selective formation of various derivatives. For instance, the study on the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles shows the possibility of selective monoamide formation. This reactivity is crucial for synthesizing heterocyclic compounds like benzoxazepines, benzodiazepines, and (pyrazol-4-ylidenehydrazino)imidazoles, which have potential pharmacological applications (Sadchikova & Mokrushin, 2014).

Antimicrobial and Antitumor Activities

The synthesis of fluorine-containing derivatives has been explored for potential antibacterial properties. Compounds with fluorophenyl groups have shown promising antibacterial activity, highlighting their potential as leads for new antibacterial agents (Holla, Bhat, & Shetty, 2003). Moreover, novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate have been identified with notable in vitro anticancer activities, offering new avenues for anticancer drug development (Sztanke, Rzymowska, & Sztanke, 2013).

Pharmacological Potential

Research on heterocyclic compounds, such as the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, has shown excellent broad-spectrum antimicrobial activity. This underscores the significant pharmacological potential of these compounds in developing new antimicrobial therapies (Padalkar et al., 2014).

Chemical Modification for Enhanced Activity

Modifying the carboxyl group in pharmacologically active molecules, such as those related to the compound of interest, can influence their activity. For instance, the synthesis of esters and amides of specific carboxylic acids has been studied to understand how chemical modifications affect their pharmacological activities. Such modifications are crucial for improving pharmacodynamic and pharmacokinetic properties (Stavytskyi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(diethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN6O2/c1-3-24(4-2)11-5-10-21-17(27)16-18(28)26-13-12-25(19(26)23-22-16)15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWYKCCPGVRPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)

![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2808964.png)

![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)

![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)

![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2808973.png)